molecular formula C26H26N2O3 B395144 N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B395144
M. Wt: 414.5g/mol
InChI Key: YZVFWUJQEAGZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target molecules and modulating their activity. This can result in changes in biochemical pathways, cellular processes, or physiological responses .

Comparison with Similar Compounds

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide can be compared with other similar compounds available through ChemBridge. These compounds may share structural similarities but differ in their reactivity, biological activity, or other properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool for researchers in various fields

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5g/mol

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-3-19-8-14-23(15-9-19)31-17-26(30)27-22-13-12-21-11-10-20-6-4-5-7-24(20)28(18(2)29)25(21)16-22/h4-9,12-16H,3,10-11,17H2,1-2H3,(H,27,30)

InChI Key

YZVFWUJQEAGZQK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2

Origin of Product

United States

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